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molecular formula C14H13Cl2FO4 B8472485 Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate CAS No. 86483-52-5

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

Cat. No. B8472485
M. Wt: 335.2 g/mol
InChI Key: LYOAKSDOTROZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699989B1

Procedure details

To a solution of 4 (80 g) in methylene chloride (800 mL), cyclopropylamine (44.0 g) was added with cooling below 10° C. The mixture was stirred at room temperature for 1 h and evaporated to a dry mixture. To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly with cooling and stirring. The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere. It was cooled and water (5 L) was added and the precipitate was filtered and washed with water and dried. The ester was suspended in tetrahydrofuran (800 mL). A solution of sodium hydroxide (20.0 g) in water (500 mL) was added and the mixture was refluxed for 2 h. It was cooled and acidified with acetic acid and the precipitate was filtered. The solid was washed with water and acetone. wt=19.0 g of (7). m.p.=235-240° C.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5](=[CH:17]OCC)[C:6](=[O:16])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([Cl:14])=[CH:9][C:8]=1Cl)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C(Cl)Cl>[Cl:14][C:10]1[CH:9]=[C:8]2[C:7]([C:6](=[O:16])[C:5]([C:4]([OH:3])=[O:21])=[CH:17][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:12][C:11]=1[F:13]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(C(C(C1=C(C=C(C(=C1)F)Cl)Cl)=O)=COCC)=O
Name
Quantity
44 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling below 10° C
CUSTOM
Type
CUSTOM
Details
evaporated to a dry mixture
ADDITION
Type
ADDITION
Details
To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
ADDITION
Type
ADDITION
Details
water (5 L) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (20.0 g) in water (500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The solid was washed with water and acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06699989B1

Procedure details

To a solution of 4 (80 g) in methylene chloride (800 mL), cyclopropylamine (44.0 g) was added with cooling below 10° C. The mixture was stirred at room temperature for 1 h and evaporated to a dry mixture. To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly with cooling and stirring. The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere. It was cooled and water (5 L) was added and the precipitate was filtered and washed with water and dried. The ester was suspended in tetrahydrofuran (800 mL). A solution of sodium hydroxide (20.0 g) in water (500 mL) was added and the mixture was refluxed for 2 h. It was cooled and acidified with acetic acid and the precipitate was filtered. The solid was washed with water and acetone. wt=19.0 g of (7). m.p.=235-240° C.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5](=[CH:17]OCC)[C:6](=[O:16])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([Cl:14])=[CH:9][C:8]=1Cl)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C(Cl)Cl>[Cl:14][C:10]1[CH:9]=[C:8]2[C:7]([C:6](=[O:16])[C:5]([C:4]([OH:3])=[O:21])=[CH:17][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:12][C:11]=1[F:13]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(C(C(C1=C(C=C(C(=C1)F)Cl)Cl)=O)=COCC)=O
Name
Quantity
44 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling below 10° C
CUSTOM
Type
CUSTOM
Details
evaporated to a dry mixture
ADDITION
Type
ADDITION
Details
To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
ADDITION
Type
ADDITION
Details
water (5 L) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (20.0 g) in water (500 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
The solid was washed with water and acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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